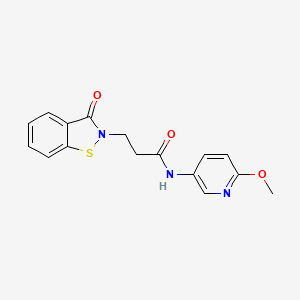
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is a complex organic compound that features a benzoylphenyl group and a tetrahydroquinoxalinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Cyclization to Form Tetrahydroquinoxalinone: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinoxalinone ring.
Coupling Reaction: The final step involves coupling the benzoylphenyl intermediate with the tetrahydroquinoxalinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with alcohol or amine groups.
Substitution: Substituted benzoylphenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.
Medicine
Anticancer Research: Studied for its ability to inhibit cancer cell growth.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Material Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their characteristics.
作用機序
The mechanism of action of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl group can interact with hydrophobic pockets, while the tetrahydroquinoxalinone moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is similar to other benzoylphenyl derivatives and tetrahydroquinoxalinone compounds.
Uniqueness
Structural Features: The combination of benzoylphenyl and tetrahydroquinoxalinone moieties is unique and contributes to its distinct properties.
Biological Activity: Exhibits unique biological activities compared to other similar compounds, making it a valuable candidate for further research.
特性
分子式 |
C23H19N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N-(2-benzoylphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(14-26-15-22(28)25-19-12-6-7-13-20(19)26)24-18-11-5-4-10-17(18)23(29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)(H,25,28) |
InChIキー |
XCUAFXCAAIHQHX-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B12178063.png)
![N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178065.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B12178074.png)

![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B12178089.png)


![2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12178109.png)

![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12178137.png)
![2-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B12178156.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
